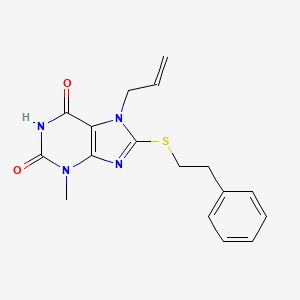
7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione, also known as AMPT, is a purine derivative that has been studied for its potential use in scientific research. This compound is a potent inhibitor of adenosine production, which has led to its investigation as a tool for studying the role of adenosine in various biological processes.
Applications De Recherche Scientifique
Novel Biocides
Research on novel cyclic-amine monomers, such as hydantoin-containing polymers, demonstrates the antibacterial activities of these compounds. These studies explore the synthesis and characterization of polymers with high antibacterial properties against common pathogens like Escherichia coli, showcasing the potential of purine derivatives in developing new antibacterial materials (Sun & Sun, 2001).
Pharmaceutical Applications
The study of methylxanthines, which are closely related to purine derivatives, reveals their multifaceted therapeutic potential. Through nuclear magnetic resonance and computational studies, researchers have elucidated the differences in biological activity profiles of compounds in the methylxanthines series, such as caffeine, theobromine, and theophylline. This research underscores the importance of understanding intra- and intermolecular interactions for the effective design of pharmaceuticals targeting specific receptors in the brain (Latosinska et al., 2014).
Synthetic Methodologies
Studies have also focused on the synthesis of furans, pyrroles, thiophenes, and related derivatives, highlighting the versatility of purine derivatives in organic synthesis. These works contribute to the broader field of synthetic organic chemistry, providing new methodologies for constructing complex molecules with potential applications in materials science and drug development (Yin et al., 2008).
Propriétés
IUPAC Name |
3-methyl-8-(2-phenylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKJZLUWPZJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

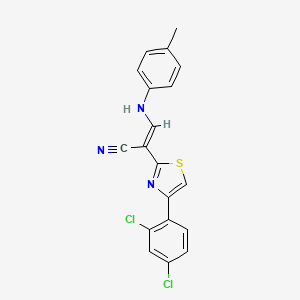
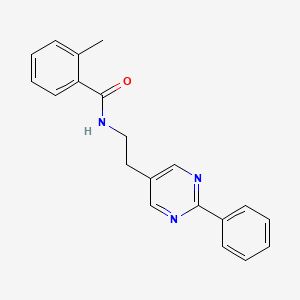
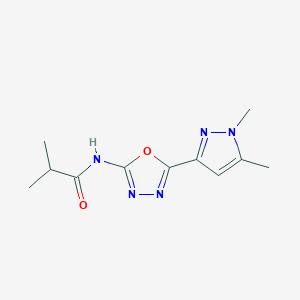
![7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2751435.png)
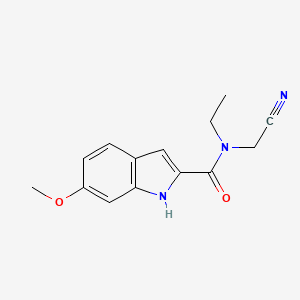
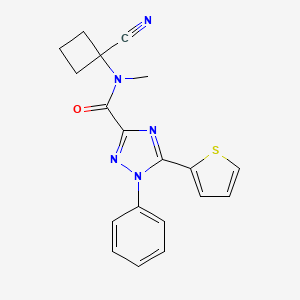
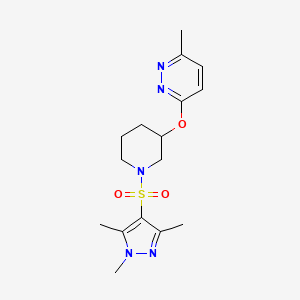
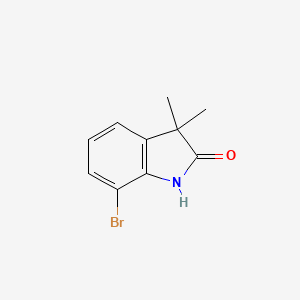
![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2751447.png)
![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2751448.png)
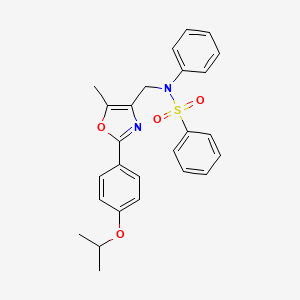
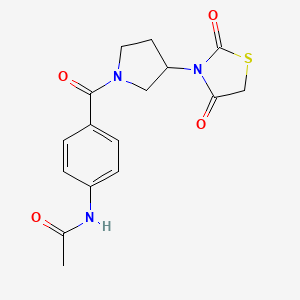
![N-(2-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2751452.png)
![N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea](/img/structure/B2751453.png)